molecular formula C19H21ClN4O2S B13661303 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride

Cat. No.: B13661303
M. Wt: 404.9 g/mol
InChI Key: IHNNLZLLBYEFDG-UHFFFAOYSA-N
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Description

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride is a complex organic compound that features a thiazole ring substituted with a 3,4-diethoxyphenyl group and a picolinimidamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with the 3,4-diethoxyphenyl group. The final step involves the introduction of the picolinimidamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring and picolinimidamide moiety are believed to play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and picolinimidamide analogs. Examples include:

  • 6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinimidamide
  • 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinaldehyde

Uniqueness

What sets 6-(2-(3,4-Diethoxyphenyl)thiazol-4-yl)picolinimidamide hydrochloride apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H21ClN4O2S

Molecular Weight

404.9 g/mol

IUPAC Name

6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C19H20N4O2S.ClH/c1-3-24-16-9-8-12(10-17(16)25-4-2)19-23-15(11-26-19)13-6-5-7-14(22-13)18(20)21;/h5-11H,3-4H2,1-2H3,(H3,20,21);1H

InChI Key

IHNNLZLLBYEFDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=N)N)OCC.Cl

Origin of Product

United States

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